2-(4-Piperidylmethoxy)benzothiazole

Vue d'ensemble

Description

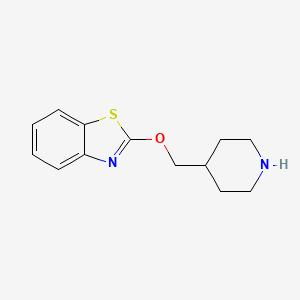

“2-(4-Piperidylmethoxy)benzothiazole” is a chemical compound with the molecular formula C13H16N2OS . It is a white to yellow solid with a molecular weight of 248.35 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-Piperidylmethoxy)benzothiazole”, has been a topic of interest in the field of organic chemistry . Various synthetic approaches have been developed, including conventional multistep processes and one-pot, atom economy procedures . These methods often involve the use of green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular structure of “2-(4-Piperidylmethoxy)benzothiazole” consists of a benzothiazole ring attached to a piperidine ring via a methoxy group . The InChI key for this compound is UYUGQBLNFLXVGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Piperidylmethoxy)benzothiazole” is a white to yellow solid . It has a molecular weight of 248.35 and its storage temperature is +4°C .Applications De Recherche Scientifique

Antitumor Properties

- Novel Antitumor Agents : 2-(4-Aminophenyl)benzothiazoles, including compounds closely related to 2-(4-Piperidylmethoxy)benzothiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 into active metabolites. Amino acid conjugation to the primary amine function of these benzothiazoles has been utilized to overcome issues related to drug lipophilicity, enhancing water solubility and bioavailability for potential clinical evaluation (Bradshaw et al., 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Studies : Compounds derived from benzothiazole have been synthesized and found to possess considerable antibacterial activity. This includes various derivatives synthesized through condensation and heterocyclization reactions, highlighting the versatility of benzothiazole compounds in developing new antimicrobials (Patel & Agravat, 2009).

Corrosion Inhibition

- Corrosion Inhibitors for Carbon Steel : Benzothiazole derivatives have also been investigated for their corrosion inhibiting effect against steel in acidic solutions. These studies suggest that benzothiazole compounds can offer high inhibition efficiencies, indicating their potential use in protecting industrial materials (Hu et al., 2016).

Fluorescent Probes for Sensing

- Sensing pH and Metal Cations : Some benzothiazole derivatives have been applied as fluorescent probes for sensing magnesium and zinc cations, as well as changes in pH levels. Their high sensitivity and selectivity make them suitable for various analytical applications (Tanaka et al., 2001).

Safety and Hazards

Mécanisme D'action

Mode of Action

Some benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or intracellular targets

Result of Action

Given the potential antimicrobial activity of benzothiazole derivatives , it is possible that this compound may exert similar effects.

Propriétés

IUPAC Name |

2-(piperidin-4-ylmethoxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUGQBLNFLXVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Piperidylmethoxy)benzothiazole | |

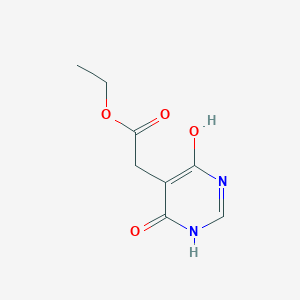

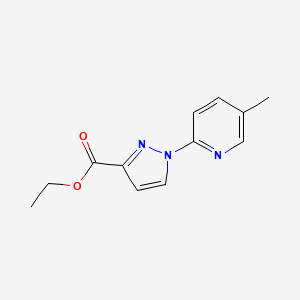

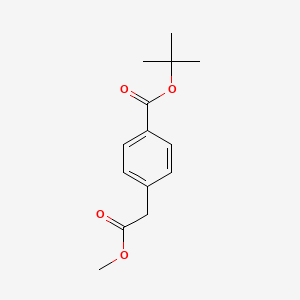

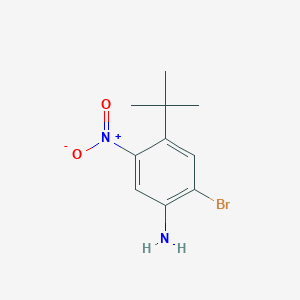

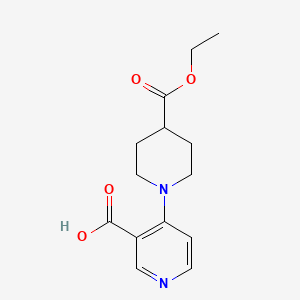

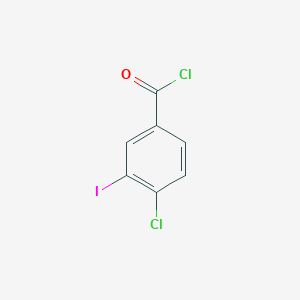

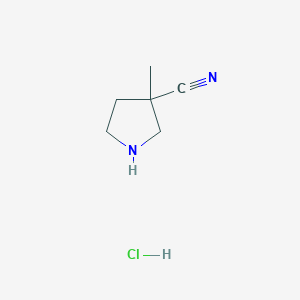

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)